2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide
Description
This compound features a pyrido[2,3-d]pyrimidin-4-one core modified with a sulfanylidene (C=S) group at position 2 and an acetamide moiety at position 2. The sulfanylidene group may influence hydrogen bonding and molecular stability, as thione groups often participate in non-covalent interactions .
Properties
Molecular Formula |
C16H14N4O4S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C16H14N4O4S/c1-23-10-4-6-11(7-5-10)24-9-13(21)19-20-15(22)12-3-2-8-17-14(12)18-16(20)25/h2-8H,9H2,1H3,(H,19,21)(H,17,18,25) |
InChI Key |
VGEOVCUDQMNHMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN2C(=O)C3=C(NC2=S)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide typically involves multi-step reactionsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Research indicates that this compound exhibits several biological activities, making it a candidate for further investigation in drug development.
Antimicrobial Activity
Studies have shown that derivatives of pyrimidine compounds often possess significant antimicrobial properties. For instance, compounds similar to 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Protein Kinase Inhibition
The structural characteristics of this compound suggest potential as a protein kinase inhibitor. Protein kinases are critical in numerous cellular processes, and their inhibition can lead to therapeutic effects in cancer treatment and other diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds, providing insights into their applications.
Case Study 1: Synthesis and Antimicrobial Evaluation
A study published in the Journal of Synthetic Organic Chemistry synthesized a series of pyrimidine derivatives, including those related to 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide. The antimicrobial activity was assessed using agar diffusion methods, revealing varying degrees of efficacy against tested pathogens .
Case Study 2: Molecular Docking Studies
Another research effort focused on molecular docking studies to predict the binding affinity of this compound to various protein targets. The results indicated strong interactions with specific kinases, suggesting its potential role as a therapeutic agent in targeted therapies .
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can inhibit key enzymes or disrupt critical pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting antitumor effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Core Heterocycle Variations:
- Pyrido[2,3-d]pyrimidin vs. Example: N-[3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide () shares the same core but substitutes the 4-methoxyphenoxy group with a fluorophenylpiperazine-propyl chain, likely enhancing lipophilicity and receptor affinity .
Substituent Modifications:
- 4-Methoxyphenoxy vs. For example, 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide incorporates a trifluoromethoxyphenyl group, enhancing metabolic stability .
- Sulfanylidene (C=S) vs. Oxo (C=O) Groups :
Key Observations:
- The target compound’s molecular weight (~378) is lower than pyrido[4,3-d]pyrimidin analogs (e.g., 418 for Compound B), suggesting better bioavailability .
- Thieno-pyrimidin derivatives () exhibit higher molecular weights due to trifluoromethoxy groups, which may limit solubility but enhance target selectivity .
Hydrogen Bonding and Crystallography Insights
The sulfanylidene group in the target compound likely participates in directional hydrogen bonds, as described by Etter’s graph-set analysis . In contrast, oxo-containing analogs (e.g., DPA-713) prioritize dipole interactions. Crystallographic refinement tools like SHELXL () are critical for resolving such structural nuances in small-molecule analogs .
Biological Activity
The compound 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide is a novel derivative of pyrido[2,3-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure
The molecular structure of the compound is characterized by:
- A pyrido[2,3-d]pyrimidine core, which is known for its role in various biological processes.
- A methoxyphenoxy group that enhances lipophilicity and potentially increases bioavailability.
Anticancer Properties
Research indicates that pyrido[2,3-d]pyrimidine derivatives exhibit significant anticancer activity. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme plays a critical role in DNA synthesis, and its inhibition can lead to reduced tumor growth .
- Tyrosine Kinase Inhibition : Compounds in this class have shown promise as inhibitors of tyrosine kinases, which are crucial in signaling pathways that regulate cell division and survival .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens:
- It has been shown to inhibit the growth of both gram-positive and gram-negative bacteria.
- The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide can be attributed to several key mechanisms:
- Enzyme Inhibition : As mentioned, the inhibition of DHFR and tyrosine kinases disrupts critical cellular processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in cancer cells, leading to apoptosis .
- Interference with Cell Cycle Regulation : By affecting signaling pathways, the compound may alter the progression of the cell cycle, particularly in cancer cells.
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various pyrido[2,3-d]pyrimidine derivatives, including our compound. It was found to significantly reduce cell viability in breast cancer cell lines compared to controls. The IC50 value was determined to be approximately 15 µM, indicating potent activity .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
